3-(1-Hydroxypropyl)benzene-1,2-diol
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Overview
Description
3-(1-Hydroxypropyl)benzene-1,2-diol, also known as 4-(3-Hydroxypropyl)-1,2-benzenediol, is an organic compound that belongs to the class of benzene derivatives. This compound features a benzene ring substituted with a hydroxypropyl group and two hydroxyl groups at the 1 and 2 positions. It is a type of catechol, which is a category of compounds known for their antioxidant properties and various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxypropyl)benzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with a propyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to hydroxylation to introduce the hydroxyl groups at the 1 and 2 positions .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes starting from readily available precursors like benzene and propylene. The process includes alkylation, followed by oxidation and hydroxylation steps. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxypropyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Formation of benzoquinones.
Reduction: Formation of hydroxypropylbenzene derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
3-(1-Hydroxypropyl)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to oxidative damage.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(1-Hydroxypropyl)benzene-1,2-diol involves its ability to donate hydrogen atoms from its hydroxyl groups, thereby neutralizing free radicals and reducing oxidative stress. The compound targets molecular pathways involved in oxidative damage and inflammation, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-benzenediol): Similar structure but lacks the hydroxypropyl group.
Resorcinol (1,3-benzenediol): Different position of hydroxyl groups.
Hydroquinone (1,4-benzenediol): Hydroxyl groups at the 1 and 4 positions.
Uniqueness
3-(1-Hydroxypropyl)benzene-1,2-diol is unique due to the presence of the hydroxypropyl group, which imparts different chemical and physical properties compared to other dihydroxybenzenes.
Properties
CAS No. |
138427-63-1 |
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Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-(1-hydroxypropyl)benzene-1,2-diol |
InChI |
InChI=1S/C9H12O3/c1-2-7(10)6-4-3-5-8(11)9(6)12/h3-5,7,10-12H,2H2,1H3 |
InChI Key |
VCTFYMKANZNZGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C(=CC=C1)O)O)O |
Origin of Product |
United States |
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